Cas no 2229647-47-4 (2-1-(1-phenylprop-1-en-2-yl)cyclopropylpropan-2-amine)

2-1-(1-phenylprop-1-en-2-yl)cyclopropylpropan-2-amine 化学的及び物理的性質
名前と識別子
-
- 2-1-(1-phenylprop-1-en-2-yl)cyclopropylpropan-2-amine
- EN300-1880692
- 2-[1-(1-phenylprop-1-en-2-yl)cyclopropyl]propan-2-amine
- 2229647-47-4
-
- インチ: 1S/C15H21N/c1-12(11-13-7-5-4-6-8-13)15(9-10-15)14(2,3)16/h4-8,11H,9-10,16H2,1-3H3/b12-11-
- InChIKey: CHIUSMKLBRDPKA-QXMHVHEDSA-N
- ほほえんだ: NC(C)(C)C1(/C(=C\C2C=CC=CC=2)/C)CC1
計算された属性
- せいみつぶんしりょう: 215.167399674g/mol
- どういたいしつりょう: 215.167399674g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 278
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26Ų
- 疎水性パラメータ計算基準値(XlogP): 3.4
2-1-(1-phenylprop-1-en-2-yl)cyclopropylpropan-2-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1880692-0.5g |
2-[1-(1-phenylprop-1-en-2-yl)cyclopropyl]propan-2-amine |
2229647-47-4 | 0.5g |
$1221.0 | 2023-09-18 | ||
Enamine | EN300-1880692-10.0g |
2-[1-(1-phenylprop-1-en-2-yl)cyclopropyl]propan-2-amine |
2229647-47-4 | 10g |
$5467.0 | 2023-06-01 | ||
Enamine | EN300-1880692-10g |
2-[1-(1-phenylprop-1-en-2-yl)cyclopropyl]propan-2-amine |
2229647-47-4 | 10g |
$5467.0 | 2023-09-18 | ||
Enamine | EN300-1880692-0.05g |
2-[1-(1-phenylprop-1-en-2-yl)cyclopropyl]propan-2-amine |
2229647-47-4 | 0.05g |
$1068.0 | 2023-09-18 | ||
Enamine | EN300-1880692-0.25g |
2-[1-(1-phenylprop-1-en-2-yl)cyclopropyl]propan-2-amine |
2229647-47-4 | 0.25g |
$1170.0 | 2023-09-18 | ||
Enamine | EN300-1880692-2.5g |
2-[1-(1-phenylprop-1-en-2-yl)cyclopropyl]propan-2-amine |
2229647-47-4 | 2.5g |
$2492.0 | 2023-09-18 | ||
Enamine | EN300-1880692-5.0g |
2-[1-(1-phenylprop-1-en-2-yl)cyclopropyl]propan-2-amine |
2229647-47-4 | 5g |
$3687.0 | 2023-06-01 | ||
Enamine | EN300-1880692-1g |
2-[1-(1-phenylprop-1-en-2-yl)cyclopropyl]propan-2-amine |
2229647-47-4 | 1g |
$1272.0 | 2023-09-18 | ||
Enamine | EN300-1880692-1.0g |
2-[1-(1-phenylprop-1-en-2-yl)cyclopropyl]propan-2-amine |
2229647-47-4 | 1g |
$1272.0 | 2023-06-01 | ||
Enamine | EN300-1880692-0.1g |
2-[1-(1-phenylprop-1-en-2-yl)cyclopropyl]propan-2-amine |
2229647-47-4 | 0.1g |
$1119.0 | 2023-09-18 |
2-1-(1-phenylprop-1-en-2-yl)cyclopropylpropan-2-amine 関連文献
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Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
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2. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
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Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
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Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904
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Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
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Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
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Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
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Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
2-1-(1-phenylprop-1-en-2-yl)cyclopropylpropan-2-amineに関する追加情報
Compound 2-(1-(1-phenylprop-1-en-2-yl)cyclopropyl)propan-2-amine: A Comprehensive Overview
The compound 2-(1-(1-phenylprop-1-en-2-yl)cyclopropyl)propan-2-amine (CAS No. 2229647-47-4) is a structurally unique organic molecule with significant potential in various fields, including pharmaceuticals and materials science. This compound is characterized by its complex architecture, which includes a cyclopropyl group attached to a phenylpropenyl moiety and a propanamine backbone. The integration of these functional groups imparts distinctive chemical and physical properties, making it an intriguing subject for research and development.
Recent studies have highlighted the importance of cyclopropane rings in organic chemistry due to their unique strain energy and reactivity. In this compound, the cyclopropane ring is strategically positioned to interact with both the phenylpropenyl group and the propanamine backbone, creating a dynamic system that can be exploited for various applications. Researchers have demonstrated that such strained ring systems can enhance the bioavailability and pharmacokinetic profiles of drugs, making this compound a promising candidate for drug delivery systems.
The phenylpropenyl group in this molecule contributes significantly to its electronic properties. This group, which consists of a benzene ring attached to an allyl chain, introduces aromaticity and conjugation into the structure. These features not only stabilize the molecule but also enable it to participate in various chemical reactions, such as electrophilic aromatic substitution and conjugate addition. Recent advancements in synthetic methodologies have allowed for more efficient synthesis of this group, further enhancing its applicability in organic synthesis.
The propanamine backbone of this compound adds another layer of functionality by introducing basic nitrogen centers. These centers can act as nucleophiles or hydrogen bond donors, enabling the molecule to engage in diverse interactions. For instance, the propanamine group can facilitate the formation of amide bonds or serve as a site for post-synthesis modifications. This versatility has led to its use in peptide synthesis and as a building block for more complex molecules.
Recent research has focused on optimizing the synthesis of 2-(1-(1-phenylprop-1-en-2-yl)cyclopropyl)propan-2-amine through innovative reaction pathways. For example, researchers have employed transition metal-catalyzed cycloaddition reactions to construct the cyclopropane ring with high efficiency. These methods not only reduce reaction times but also minimize the use of hazardous reagents, aligning with green chemistry principles.
In terms of applications, this compound has shown promise in the field of medicinal chemistry. Its unique structure allows it to act as a scaffold for drug design, particularly in the development of kinase inhibitors and GPCR modulators. Preclinical studies have demonstrated that derivatives of this compound exhibit potent biological activity against various disease targets, including cancer and neurodegenerative disorders.
Moreover, the compound's ability to form stable complexes with metal ions has opened new avenues for its use in materials science. For instance, it has been employed as a ligand in coordination chemistry to synthesize metal complexes with tailored magnetic and electronic properties. These complexes have potential applications in catalysis, sensing, and data storage technologies.
The integration of computational chemistry tools has further enhanced our understanding of this compound's properties. Advanced molecular modeling techniques have been used to predict its electronic structure, reactivity profiles, and interaction patterns with biological targets. These insights have guided experimental efforts and accelerated the discovery of novel applications for this compound.
In conclusion, 2-(1-(1-phenylprop-1-en-2-yl)cyclopropyl)propan-2-amine (CAS No. 2229647
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